![molecular formula C12H11NO2 B1600910 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione CAS No. 73356-94-2](/img/no-structure.png)

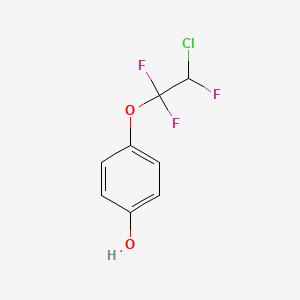

1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

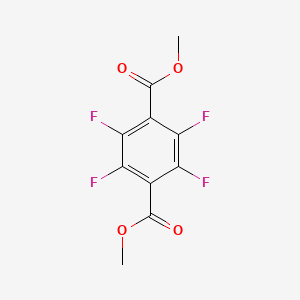

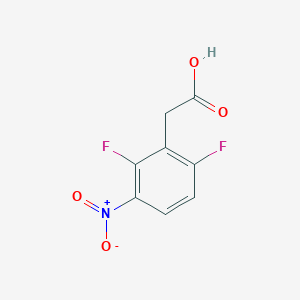

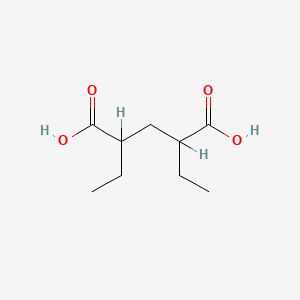

1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione (ATD) is a cyclic dione that has recently been the focus of much research due to its potential applications in various scientific fields. ATD has been found to possess a wide range of properties, including antifungal, antibacterial, anti-inflammatory, and anticancer activities. It has also been used in the synthesis of various compounds.

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Heterocyclic compounds like "1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione" play a significant role in medicinal chemistry due to their structural diversity and biological activity. Triazine, a related heterocyclic compound, has been extensively studied for its wide range of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. These findings suggest that the core structure of triazine analogs, which is structurally similar to "this compound," could be an interesting focus for drug development research (Verma, Sinha, & Bansal, 2019).

Synthetic Routes for Heterocyclic Compounds

The synthesis of 1,2,3-triazoles, a category of heterocyclic compounds, highlights the importance of heterocyclic chemistry in drug discovery and material science. These compounds have been utilized in various applications, including pharmaceutical chemistry and organic synthesis. The versatility and broad spectrum of biological activities of triazoles underscore the potential of heterocyclic compounds such as "this compound" in scientific research (Kaushik et al., 2019).

Applications in Nanotechnology and Material Science

The design and application of tetraimine macrocyclic transition metal complexes, as detailed in studies, suggest a growing interest in utilizing heterocyclic compounds for developing molecular devices and materials. These complexes serve as building blocks for switchable molecular machines and show potential in nanotechnology and materials science, highlighting the relevance of exploring the structural and electronic properties of heterocyclic compounds such as "this compound" for innovative applications (Korybut-Daszkiewicz, Bilewicz, & Woźniak, 2010).

Impact on Environmental Science and Toxicology

The occurrence and toxicity of antimicrobial compounds in the environment, as discussed in the context of triclosan, a well-known antimicrobial agent, reflect the need for understanding the environmental impact and safety of chemical compounds, including heterocyclic structures like "this compound." Such research is crucial for assessing the risk and developing safe practices for the use of these compounds in consumer products and industrial applications (Bedoux et al., 2012).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione involves the cyclization of a precursor compound containing a diene and a diketone functional group. The diene and diketone functional groups are brought into close proximity through a series of reactions, leading to the formation of the tricyclic ring system.", "Starting Materials": [ "2,4-pentanedione", "1,3-cyclohexadiene", "ammonium acetate", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 1,3-cyclohexadiene is reacted with 2 equivalents of 2,4-pentanedione in the presence of ammonium acetate and acetic acid to form the dienone intermediate.", "Step 2: The dienone intermediate is treated with sodium hydroxide to form the enolate intermediate.", "Step 3: The enolate intermediate undergoes intramolecular cyclization to form the tricyclic ring system.", "Step 4: The tricyclic ring system is isolated and purified through column chromatography using ethanol as the eluent." ] } | |

CAS RN |

73356-94-2 |

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione |

InChI |

InChI=1S/C12H11NO2/c14-10-4-5-11(15)13-7-6-8-2-1-3-9(10)12(8)13/h1-3H,4-7H2 |

InChI Key |

HUZRDLIPCFTNIF-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O |

Canonical SMILES |

C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

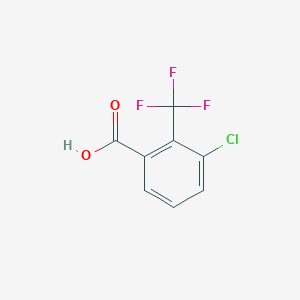

![(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600838.png)